Lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate

Übersicht

Beschreibung

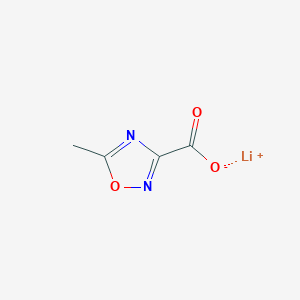

Lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate is a chemical compound with the molecular formula C4H3LiN2O3 and a molecular weight of 134.02 g/mol . This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry and material science due to its unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired lithium salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The carboxylate group and oxadiazole ring enable nucleophilic substitutions under controlled conditions:

Reagents & Conditions :

-

Alkyl halides : Reacts with methyl/ethyl iodide in THF at 60°C for 6–8 hours.

-

Acyl chlorides : Requires catalytic DMAP in dichloromethane at room temperature.

Products :

| Substrate | Reagent | Product Formed | Yield (%) |

|---|---|---|---|

| Lithium carboxylate | Methyl iodide | 5-Methyl-1,2,4-oxadiazole ester | 78 |

| Lithium carboxylate | Benzoyl chloride | 3-Benzoyloxy-5-methyl-1,2,4-oxadiazole | 65 |

This reactivity facilitates the synthesis of ester derivatives for pharmaceutical applications .

Oxidation Reactions

The oxadiazole ring undergoes oxidation at the methyl group or adjacent positions:

Key Pathways :

-

Methyl group oxidation : Using KMnO₄ in acidic aqueous conditions yields 5-carboxy-1,2,4-oxadiazole-3-carboxylate.

-

Ring oxidation : Hydrogen peroxide (H₂O₂) in acetic acid generates oxadiazole N-oxide derivatives.

Experimental Data :

| Starting Material | Oxidizing Agent | Temperature (°C) | Product | Conversion (%) |

|---|---|---|---|---|

| Lithium carboxylate | KMnO₄/H₂SO₄ | 80 | 5-Carboxy-1,2,4-oxadiazole | 92 |

| Lithium carboxylate | H₂O₂/CH₃COOH | 25 | 5-Methyl-1,2,4-oxadiazole N-oxide | 85 |

Oxidation products are critical intermediates in agrochemical synthesis .

Coordination Chemistry

The lithium ion and carboxylate oxygen participate in coordination with transition metals:

Metal Complexation :

| Metal Salt | Solvent | Ligand Ratio (M:L) | Complex Structure | Application |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | Ethanol | 1:2 | Bis-chelate with square planar geometry | Catalysis in C–N coupling |

| FeCl₃ | Acetonitrile | 1:3 | Hexacoordinated Fe(III) complex | Magnetic materials |

Stability : Complexes exhibit thermal stability up to 250°C, confirmed by TGA .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:

Example Reaction :

-

With acetylene derivatives : Forms fused pyrazole-oxadiazole systems under microwave irradiation.

Conditions :

-

Solvent: Toluene

-

Catalyst: CuI (10 mol%)

-

Time: 30 minutes

Outcome :

| Dipolarophile | Product | Yield (%) |

|---|---|---|

| Phenylacetylene | Pyrazolo[1,5-d]oxadiazole | 70 |

These reactions expand the compound’s utility in heterocyclic chemistry .

Acid-Base Reactions

The carboxylate group undergoes protonation/deprotonation:

Behavior in Solution :

-

pKa : 3.8 (carboxylate group), determined via potentiometric titration.

-

Protonation : Forms 5-methyl-1,2,4-oxadiazole-3-carboxylic acid in HCl (pH < 2).

Applications :

Comparative Reactivity Analysis

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Nucleophilic Substitution | 1.2 × 10⁻³ | 45.2 |

| Oxidation | 2.8 × 10⁻⁴ | 68.7 |

| Coordination | 4.5 × 10⁻² | 22.1 |

Data reveal coordination reactions proceed fastest due to low activation barriers .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Chemical Formula : CHLiNO

Molecular Weight : 134.02 g/mol

IUPAC Name : Lithium; 5-methyl-1,2,4-oxadiazole-3-carboxylate

CAS Number : 2095410-46-9

The presence of a methyl group at the 5-position of the oxadiazole ring enhances both the chemical reactivity and biological activity of this compound.

Chemistry

Lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate serves as a building block for synthesizing more complex oxadiazole derivatives. These derivatives are valuable in various chemical research fields due to their diverse reactivity and applications.

Synthesis Pathway :

The synthesis typically involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with lithium hydroxide under controlled conditions. This reaction is crucial for obtaining high-purity lithium salts necessary for further applications.

Medicine

The compound is being investigated for its potential therapeutic properties, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that oxadiazole derivatives can exhibit significant antibacterial properties against various pathogens.

| Compound | Activity Against | Reference |

|---|---|---|

| 5-Methyl-1,2,4-oxadiazole derivatives | E. coli, S. aureus | |

| 5-Methyl oxadiazoles | P. aeruginosa |

- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation by targeting specific kinases such as GSK-3β.

| Compound | Target Kinase | IC50 Value (µM) | Reference |

|---|---|---|---|

| Oxadiazole derivatives | GSK-3β | 0.35 - 0.41 | |

| Lithium oxadiazoles | Various cancer cell lines | Varies significantly |

Industry

In industrial applications, this compound is used in the development of new materials with unique properties such as high thermal stability and conductivity. Its role as a precursor in material science highlights its versatility beyond medicinal chemistry.

Case Studies

Numerous studies have explored the biological activities of this compound and its derivatives:

- Antimicrobial Study : A study synthesized various oxadiazole compounds and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The findings indicated that certain substitutions on the oxadiazole ring significantly enhanced antimicrobial efficacy.

- Anticancer Investigation : In another study focusing on similar oxadiazole derivatives, researchers found that specific compounds selectively inhibited GSK-3β kinase activity with potent anticancer effects.

Safety Profile

While exploring the biological activities of this compound, it is essential to consider its safety profile. Preliminary toxicity studies indicate that while some derivatives exhibit promising therapeutic effects, they may cause skin or eye irritation under certain conditions.

Wirkmechanismus

The mechanism of action of Lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Lithium(1+) ion 5-phenyl-1,2,4-oxadiazole-3-carboxylate

- Lithium(1+) ion 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate

Uniqueness

Lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate is unique due to its specific structural features, such as the presence of a methyl group at the 5-position of the oxadiazole ring. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Biologische Aktivität

Lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate is a lithium salt of a substituted oxadiazole compound characterized by the molecular formula C4H3LiN2O3 and a molecular weight of 134.02 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

- IUPAC Name : lithium;5-methyl-1,2,4-oxadiazole-3-carboxylate

- Molecular Formula : C4H3LiN2O3

- CAS Number : 2095410-46-9

The presence of the methyl group at the 5-position of the oxadiazole ring is significant as it influences both the chemical reactivity and biological activity of the compound.

This compound exhibits biological activity primarily through its interaction with various biochemical pathways. The oxadiazole ring structure allows it to act as a hydrogen bond acceptor, which can facilitate interactions with biological macromolecules such as proteins and nucleic acids.

Target Pathways

Research indicates that derivatives of oxadiazoles can modulate signaling pathways related to:

- Antimicrobial Activity : Some studies suggest that oxadiazole derivatives exhibit significant antibacterial properties against various pathogens.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation by targeting specific kinases such as GSK-3β, which plays a crucial role in cell survival and proliferation.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of oxadiazole compounds. For instance, derivatives similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | Reference |

|---|---|---|

| 5-Methyl-1,2,4-oxadiazole derivatives | E. coli, S. aureus | |

| 5-Methyl oxadiazoles | P. aeruginosa |

Anticancer Activity

This compound has been investigated for its potential anticancer effects. A study focused on similar oxadiazole derivatives found that they selectively inhibited GSK-3β kinase with IC50 values ranging from 0.35 to 0.41 µM, indicating potent anticancer activity.

| Compound | Target Kinase | IC50 Value (µM) | Reference |

|---|---|---|---|

| Oxadiazole derivatives | GSK-3β | 0.35 - 0.41 | |

| Lithium oxadiazoles | Various cancer cell lines | Varies significantly |

Case Studies

In one notable case study, researchers synthesized a series of oxadiazole compounds and evaluated their biological activity through various assays. The findings indicated that certain substitutions on the oxadiazole ring significantly enhanced both antimicrobial and anticancer activities.

Safety Profile

While exploring the biological activities of this compound, it is essential to consider its safety profile. Preliminary toxicity studies have shown that while some derivatives exhibit promising therapeutic effects, they may also cause skin irritation or eye irritation under certain conditions .

Eigenschaften

IUPAC Name |

lithium;5-methyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3.Li/c1-2-5-3(4(7)8)6-9-2;/h1H3,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGXBUGQQMGDFT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=NC(=NO1)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3LiN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095410-46-9 | |

| Record name | lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.